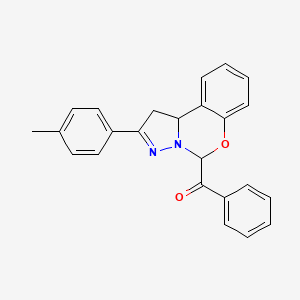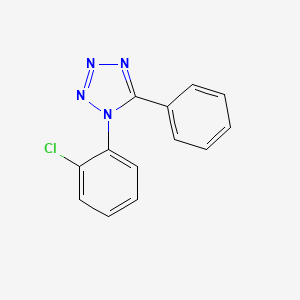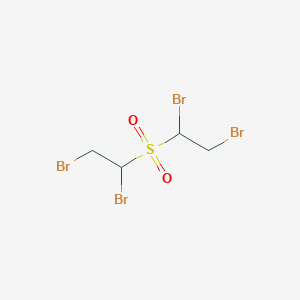![molecular formula C11H15NO B12001422 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol CAS No. 5482-06-4](/img/structure/B12001422.png)
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, catalysis, and biological applications due to their ability to form stable complexes with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-methylpropylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-hydroxybenzaldehyde+1-methylpropylamine→2-((E)-[(E)-1-methylpropyl]iminomethyl)phenol+H2O
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction rate and yield. The use of catalysts such as acidic or basic resins can also be employed to facilitate the condensation process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by various substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic transformations, including oxidation and reduction reactions.
Biology
The compound exhibits biological activity and is investigated for its potential as an antimicrobial and antifungal agent. Its ability to form stable complexes with metal ions enhances its biological efficacy.
Medicine
In medicinal chemistry, Schiff bases like this compound are explored for their potential therapeutic applications, including as anticancer and antiviral agents.
Industry
Industrially, the compound is used in the development of sensors and as a precursor for the synthesis of advanced materials with specific properties, such as fluorescence and photochromism.
Wirkmechanismus
The biological activity of 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol is primarily attributed to its ability to chelate metal ions, disrupting essential metal-dependent processes in microorganisms. The imine group can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((E)-{[(E)-1-ethylpropyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylbutyl]imino}methyl)phenol
- 2-((E)-{[(E)-1-methylpropyl]imino}methyl)aniline
Uniqueness
Compared to similar Schiff bases, 2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol exhibits unique properties due to the presence of the hydroxyl group, which enhances its ability to form hydrogen bonds and stable metal complexes. This makes it particularly effective in applications requiring strong coordination with metal ions.
Eigenschaften
| 5482-06-4 | |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(butan-2-yliminomethyl)phenol |
InChI |
InChI=1S/C11H15NO/c1-3-9(2)12-8-10-6-4-5-7-11(10)13/h4-9,13H,3H2,1-2H3 |
InChI-Schlüssel |
CNLBASWVRWLFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N=CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)



![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)



